molecular formula C27H21NO4 B394365 4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid CAS No. 5680-82-0

4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

Cat. No.: B394365
CAS No.: 5680-82-0
M. Wt: 423.5g/mol
InChI Key: BRUIHGLXIKKXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is a complex organic compound with a unique structure It is characterized by a pentacyclic framework fused with a benzoic acid moiety

Preparation Methods

The synthesis of 4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves multiple steps. The synthetic route typically starts with the preparation of the pentacyclic core, followed by the introduction of the benzoic acid group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional carbonyl groups, while reduction could result in the conversion of ketones to alcohols .

Scientific Research Applications

4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying specific biochemical pathways. In medicine, its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid stands out due to its unique pentacyclic structure fused with a benzoic acid moiety. Similar compounds include 2-Chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid and ethyl 4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate . These compounds share a similar core structure but differ in their functional groups, which can influence their chemical properties and applications.

Properties

CAS No.

5680-82-0

Molecular Formula

C27H21NO4

Molecular Weight

423.5g/mol

IUPAC Name

4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

InChI

InChI=1S/C27H21NO4/c1-26-17-7-3-5-9-19(17)27(2,20-10-6-4-8-18(20)26)22-21(26)23(29)28(24(22)30)16-13-11-15(12-14-16)25(31)32/h3-14,21-22H,1-2H3,(H,31,32)

InChI Key

BRUIHGLXIKKXJN-UHFFFAOYSA-N

SMILES

CC12C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C(C5=CC=CC=C51)(C6=CC=CC=C26)C

Canonical SMILES

CC12C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C(C5=CC=CC=C51)(C6=CC=CC=C26)C

Origin of Product

United States

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